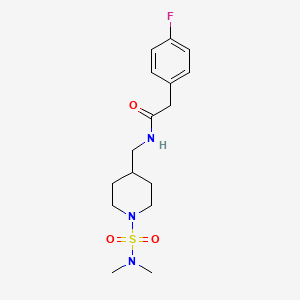

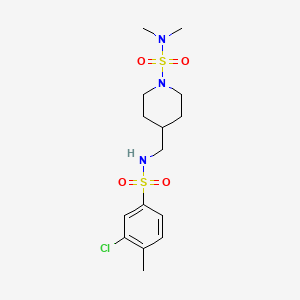

![molecular formula C14H12N2O5 B2416888 2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid CAS No. 338960-20-6](/img/structure/B2416888.png)

2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

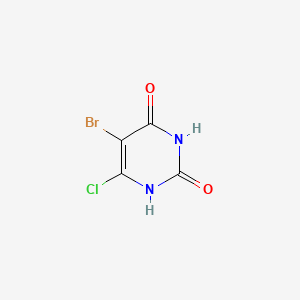

2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid (2-CEBDBA) is a compound derived from the carboxylic acid group of organic compounds. It is a white solid at room temperature and is soluble in water. 2-CEBDBA has a variety of uses in the scientific and industrial fields. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in chemical reactions.

Scientific Research Applications

PPARgamma Agonists and Antidiabetic Activity : Research by Cobb et al. (1998) explored analogues of certain peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, noting their potential in treating type 2 diabetes. One such compound, (S)-2-(1-carboxy-2-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl]ethylamino)benzoic acid methyl ester, showed promising results in both binding affinity to PPARgamma and antidiabetic activity in rodent models (Cobb et al., 1998).

Schiff Base Synthesis and Biological Activity : A study by Mounika et al. (2010) focused on synthesizing a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. This research highlighted the potential antibacterial and antifungal activities of the synthesized compounds, suggesting applications in the development of new antimicrobial agents (Mounika et al., 2010).

Supramolecular Liquid-Crystalline Networks : Kihara et al. (1996) studied the self-assembly of multifunctional hydrogen-bonding molecules to form supramolecular liquid-crystalline networks. They synthesized specific tricarboxylic acids, including 3,4-bis(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzoic acid, and evaluated their potential in creating liquid-crystalline network structures (Kihara et al., 1996).

Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) investigated the use of OxymaPure in the synthesis of α-ketoamide derivatives involving 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid. This study demonstrated the efficiency of OxymaPure in improving the purity and yield of these compounds, suggesting applications in pharmaceutical chemistry (El‐Faham et al., 2013).

Development of Fluorescence Probes for Reactive Oxygen Species Detection : Research by Setsukinai et al. (2003) involved the synthesis of novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, for selectively detecting highly reactive oxygen species. This work has implications for studying the roles of these species in various biological and chemical contexts (Setsukinai et al., 2003).

properties

IUPAC Name |

2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-2-21-14(20)12(17)9(7-15)8-16-11-6-4-3-5-10(11)13(18)19/h3-6,8,16H,2H2,1H3,(H,18,19)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTPOBGPGBIYHM-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC=CC=C1C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C/NC1=CC=CC=C1C(=O)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)